Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Description
Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a methyl ester, a phenyl group, and a sulfamoyl group attached to a chloromethylphenyl moiety
Properties
IUPAC Name |
methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4S2/c1-12-8-9-14(10-16(12)20)21-27(23,24)18-15(13-6-4-3-5-7-13)11-26-17(18)19(22)25-2/h3-11,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKCTFVZGHHAHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst.
Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced through a nucleophilic substitution reaction, where a suitable sulfamoyl chloride reacts with the thiophene derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution of the chloromethyl group can introduce various functional groups.
Scientific Research Applications
Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiophene ring and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-2-thiophenecarboxylate: Similar structure but with different substitution patterns on the thiophene ring.
3-Chloro-4-methylphenyl isocyanate: Contains the same chloromethylphenyl moiety but with an isocyanate group instead of a sulfamoyl group.
Uniqueness
Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfamoyl group and the thiophene ring makes it distinct from other similar compounds.
Biological Activity
Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiophene ring, a sulfamoyl group, and a carboxylate ester. Its molecular formula is , and it features distinct functional groups that contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer activity. For example, the sulfonamide derivatives have shown effectiveness in inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Sulfonamide derivatives are known for their ability to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This mechanism could make the compound effective against certain bacterial strains.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The sulfamoyl group may interfere with key enzymatic pathways involved in cell metabolism.
- Modulation of Signaling Pathways : Similar compounds have been shown to affect MAPK signaling pathways, which play a critical role in cell growth and differentiation.
Case Studies
- Antitumor Activity : A study evaluating the effects of sulfonamide derivatives on cancer cell lines demonstrated significant reductions in cell viability. The mechanism was linked to the induction of apoptosis through caspase activation.
- Antimicrobial Efficacy : A comparative study on various sulfonamide compounds found that those with similar structural motifs exhibited potent activity against Gram-positive bacteria, suggesting that this compound could be further explored for its antimicrobial potential.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Anticancer Activity | Inhibits tumor growth |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Mechanism of Action | Enzymatic inhibition, apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
